molecular formula C17H17N3OS B5958965 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL

5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL

Cat. No.: B5958965
M. Wt: 311.4 g/mol
InChI Key: UTPRCADIDLJHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL typically involves multiple steps. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the methyl and sulfanyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium. Heating and refluxing are common techniques used to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the functional groups attached.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring structure but exhibit similar biological activities.

Uniqueness

The uniqueness of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDO[2,3-D]PYRIMIDIN-4-OL lies in its specific functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further research and development .

Properties

IUPAC Name

5,7-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-6-4-5-7-13(10)9-22-17-19-15-14(16(21)20-17)11(2)8-12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPRCADIDLJHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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